molecular formula C23H25N5O3 B2573026 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1297612-31-7

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2573026
CAS RN: 1297612-31-7
M. Wt: 419.485
InChI Key: RZYZEBXUHNGFBF-UHFFFAOYSA-N
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Description

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of this chemical involves the synthesis of novel heterocyclic compounds. For instance, the production of pyrazolo[3,4-e][1,4]diazepin-4-ones through the cyclocondensation of amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides demonstrates the compound's utility in generating complex heterocyclic structures. This process involves reactions with potassium cyanide and subsequent alkaline hydrolysis, highlighting the compound's versatility in synthetic organic chemistry (Kemskii et al., 2014).

Asymmetric Syntheses

The compound also finds application in asymmetric syntheses, particularly in the creation of enantiomerically pure cyclopropanecarboxylic acids. These syntheses utilize diastereoselective cyclopropanation of monochiral olefines, showcasing the compound's role in producing chiral molecules that are significant in medicinal chemistry and the development of pharmaceuticals (Alcaraz et al., 1994).

Antimicrobial Activity

In the realm of biomedical research, derivatives of this compound have been explored for their antimicrobial activity. The synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives exemplifies the potential for creating novel antimicrobial agents. Such studies underscore the compound's relevance in developing new materials for combating microbial infections (Hamed et al., 2020).

Catalysis and Ring Transformations

Additionally, the compound contributes to advancements in catalysis, specifically in the catalyzed insertion of diazene derivatives into cyclopropane rings. This process results in the formation of pyrazolidine derivatives, demonstrating the compound's applicability in ring expansion and transformation reactions that are pivotal in organic synthesis (Korotkov et al., 2007).

Material Science

Moreover, the compound's derivatives have been explored for their potential in material science, particularly in the synthesis and characterization of new dibenzo-diazepin-1-one derivatives. These studies reveal the compound's utility in creating materials with potential electronic, optical, and chemical properties for various applications (Wang et al., 2016).

properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c29-22(20-15-19(25-26-20)21-3-1-14-31-21)24-17-6-8-18(9-7-17)27-10-2-11-28(13-12-27)23(30)16-4-5-16/h1,3,6-9,14-16H,2,4-5,10-13H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYZEBXUHNGFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NNC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

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